molecular formula C7H14OSi B1225485 4-Trimethylsilyl-3-butyn-2-ol CAS No. 6999-19-5

4-Trimethylsilyl-3-butyn-2-ol

Cat. No. B1225485
Key on ui cas rn: 6999-19-5
M. Wt: 142.27 g/mol
InChI Key: HJJSDJHRTMFJLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04585760

Procedure details

Referring to Flowchart II, 3-butyn-2-ol (formula 21) is treated in step H with sodium hydride in ether at -20° C. and then with 2.0 n-butyllithium in hexane, followed by chlorotrimethylsilane, to produce (+)-4-trimethylsilyl-3-butyn-2-ol (formula 22), which is then reacted in step I with lithium aluminum hydride in ether at reflux for several hours, basified and distilled, to produce (±)-trans-4-(trimethylsilyl)-3-buten-2-ol (formula 23). The reaction in step J of (23) in ether with a mixture of sodium dichromate hydrate and sulfuric acid at <5° C. or below produces trans-4-(trimethylsilyl)-3-buten-2-one (formula 24), which upon distillation with selected solvents gives trans-4-(trimethylsilyl)-2-acetoxy-1,3-butadiene (formula 25).
[Compound]
Name
II
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reactant
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Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([OH:5])[C:3]#[CH:4].[H-].[Na+].C([Li])CCC.Cl[Si:14]([CH3:17])([CH3:16])[CH3:15]>CCOCC.CCCCCC>[CH3:15][Si:14]([CH3:17])([CH3:16])[C:4]#[C:3][CH:2]([OH:5])[CH3:1] |f:1.2|

Inputs

Step One
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](C#CC(C)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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